molecular formula C29H30N4O4S B2823371 N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111057-57-8

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2823371
CAS No.: 1111057-57-8
M. Wt: 530.64
InChI Key: ORMIXPOCOVZSMP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that features an indole moiety, a quinazoline core, and a tetrahydrofuran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the indole moiety, the quinazoline core, and the incorporation of the tetrahydrofuran ring. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the quinazoline core can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The quinazoline core may interact with enzymes and other proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of an indole moiety, a quinazoline core, and a tetrahydrofuran ring.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c34-26(23-15-30-24-10-4-3-9-21(23)24)17-38-29-32-25-14-18(27(35)31-19-6-1-2-7-19)11-12-22(25)28(36)33(29)16-20-8-5-13-37-20/h3-4,9-12,14-15,19-20,30H,1-2,5-8,13,16-17H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIXPOCOVZSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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